5(S)-HPETE 5(S)-HPETE 5(S)-HPETE is an icosatetraenoic acid in which the double bonds are located at the 6-7, 8-9, 11-12, and 14-15 positions and have E, Z, Z, and Z geometry, respectively, and in which the pro-S hydrogen is substituted by a hydroperoxy group. It has a role as a mouse metabolite. It is functionally related to an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HPETE(1-).
5(S)-Hydroperoxyeicosatetraenoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
5S-HpETE is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 71774-08-8
VCID: VC20814527
InChI: InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
SMILES: CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol

5(S)-HPETE

CAS No.: 71774-08-8

Cat. No.: VC20814527

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

5(S)-HPETE - 71774-08-8

Specification

Description 5(S)-HPETE is an icosatetraenoic acid in which the double bonds are located at the 6-7, 8-9, 11-12, and 14-15 positions and have E, Z, Z, and Z geometry, respectively, and in which the pro-S hydrogen is substituted by a hydroperoxy group. It has a role as a mouse metabolite. It is functionally related to an icosa-6,8,11,14-tetraenoic acid. It is a conjugate acid of a 5(S)-HPETE(1-).
5(S)-Hydroperoxyeicosatetraenoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
5S-HpETE is a natural product found in Homo sapiens with data available.
CAS No. 71774-08-8
Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
IUPAC Name (5S,6E,8Z,11Z,14Z)-5-hydroperoxyicosa-6,8,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
Standard InChI Key JNUUNUQHXIOFDA-JGKLHWIESA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO
SMILES CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO
Canonical SMILES CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO
Appearance Assay:≥98%A solution in ethanol

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